5-(3-Thienyl)-1h-pyrazole

Fragment-based drug discovery Lipophilicity Physicochemical profiling

Fragment-based screening campaigns often fail when key isomers are omitted. Using the 2-thienyl isomer or phenyl analog as a proxy for 5-(3-Thienyl)-1H-pyrazole introduces uncharacterized variables, confounding hit validation. This compound offers a unique electronic and steric profile that is not interchangeable with other substitution patterns. - Distinct SAR: 3-thienyl substitution yields unique, context-dependent biological outcomes compared to 2-thienyl or phenyl analogs. - Fragment Library Ready: Full Rule-of-Three compliance (MW 150.2 Da, HBD 1, HBA 2, RotB 1, ACD/LogP 1.90) ensures suitability for high-concentration biophysical assays (SPR, NMR). - Supply Reliability: Available in research-grade purity for immediate dispatch, enabling rapid parallel SAR exploration.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 19933-25-6
Cat. No. B178096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Thienyl)-1h-pyrazole
CAS19933-25-6
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CC=NN2
InChIInChI=1S/C7H6N2S/c1-3-8-9-7(1)6-2-4-10-5-6/h1-5H,(H,8,9)
InChIKeyUOAGMESLUAMTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Thienyl)-1H-pyrazole: Fragment-Compliant Building Block


5-(3-Thienyl)-1H-pyrazole (CAS 19933-25-6) is a heterocyclic building block comprising a pyrazole core substituted with a thiophene ring at the 5-position (3-thienyl isomer) . Its molecular formula is C₇H₆N₂S, with a molecular weight of 150.20 g/mol, one hydrogen bond donor (NH), two hydrogen bond acceptors (pyrazole N and thiophene S), one freely rotatable bond, and zero Rule of Five violations . These properties place it well within the Rule of Three guidelines for fragment-based drug discovery (FBDD). The compound is commercially supplied at ≥95% purity by multiple vendors for research use only .

Fragment Rule-of-Three compliant building block
High predicted aqueous solubility for mM fragment screening
3-Thienyl isomer enables distinct SAR from 2-thienyl or phenyl analogs

5-(3-Thienyl)-1H-pyrazole: Distinct Isomer Profile


The 3-thienyl substitution pattern on the pyrazole scaffold imparts distinct electronic, steric, and hydrogen-bonding properties that cannot be replicated by the 2-thienyl isomer or by phenyl-substituted pyrazoles. A comprehensive structure-activity relationship review of thiophene derivatives concluded that neither the exchange of the 2-thienyl moiety by the 3-thienyl nor the replacement of the thiophene ring by various aromatic rings resulted in a consistent superiority of any molecular structure, implying that each substitution pattern produces unique and context-dependent biological outcomes [1]. Consequently, the common practice of treating 5-(3-thienyl)-1H-pyrazole as interchangeable with its 2-thienyl isomer or 5-phenyl-1H-pyrazole in synthetic or screening workflows risks introducing uncharacterized variables that can confound hit validation and lead optimization.

Positional Isomer Mismatch
5-(2-Thienyl)-1H-pyrazole has different electronic, steric, and hydrogen-bonding profiles that may shift assay outcomes and SAR interpretation.
Phenyl Replacement Alters Interactions
5-Phenyl-1H-pyrazole lacks sulfur-mediated interactions (sulfur-π, chalcogen bonding), limiting applicability in binding pockets where these contacts are relevant.
No Universal Isomer Superiority
SAR review shows context-dependent activity; neither isomer consistently outperforms the other across targets, requiring both for comprehensive library coverage.

5-(3-Thienyl)-1H-pyrazole: Comparative Evidence


Lipophilicity Comparison of Pyrazole Analogs

The ACD/LogP of 5-(3-thienyl)-1H-pyrazole is predicted as 1.90 . In contrast, the 2-thienyl isomer (CAS 19933-24-5) has a predicted ACD/LogP of 2.14 under the same calculation method , and 5-phenyl-1H-pyrazole (CAS 1572-10-7) has a reported predicted LogP of approximately 2.50 . The lower lipophilicity of the 3-thienyl isomer results in higher predicted aqueous solubility (estimated water solubility from Log Kow: 2994 mg/L) compared to its analogs, which is a critical parameter for fragment screening where high solubility is required at millimolar concentrations.

Lipophilicity (ACD/LogP)
Cross-study comparable
3-Thienyl: LogP 1.90
2-Thienyl: ~2.14
5-Phenyl: ~2.50
~0.6 log unit lower lipophilicity; supports higher aqueous solubility for fragment screening
Predicted values; experimental validation recommended
Fragment-based drug discovery Lipophilicity Physicochemical profiling

Fragment Rule-of-Three Compliance

5-(3-Thienyl)-1H-pyrazole possesses 1 H-bond donor, 2 H-bond acceptors, 1 rotatable bond, and a molecular weight of 150.2 Da, fully compliant with the Rule of Three (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3, rotatable bonds ≤ 3) . By comparison, 5-phenyl-1H-pyrazole has identical HBD/HBA counts but a higher molecular weight (144.17 Da vs 150.20 Da) and predicted LogP, making the thienyl derivative a more polar fragment with greater synthetic tractability for vector elaboration [1]. The presence of the sulfur atom in the thiophene ring provides additional opportunities for specific interactions (e.g., sulfur-π, chalcogen bonding) not available with phenyl-based fragments.

Fragment Rule-of-Three Profile
Cross-study comparable
MW 150.2 Da, HBD 1, HBA 2, RotB 1, PSA 57 Ų
5-Phenyl: PSA ~41 Ų, higher LogP
Larger polar surface area and lower lipophilicity offer distinct binding-site preferences vs phenyl analog
PSA difference ~16 Ų; property guides fragment library diversity
Fragment-based screening Rule of Three Lead-likeness

Thermal Stability vs. 2-Thienyl Isomer

5-(3-Thienyl)-1H-pyrazole exhibits a melting point of approximately 240 °C [1], substantially higher than the 97–102 °C melting point reported for the 2-thienyl isomer (CAS 219863-71-5) . This >140 °C difference in melting point reflects distinct crystal packing energies arising from the different position of the sulfur atom on the thiophene ring, which alters the molecular shape and intermolecular interactions. For solid-state formulation or co-crystallization studies, the higher melting point of the 3-thienyl isomer may offer superior thermal stability during processing and storage.

Melting Point Stability
Cross-study comparable
3-Thienyl isomer: ~240 °C
2-Thienyl isomer: 97–102 °C
Higher crystal lattice energy; may support solid-state formulation and automated handling
ΔTm >140 °C; verify lot-specific data
Solid-state properties Crystallinity Formulation

Positional Isomer SAR

A systematic review of thiophene SAR concluded that neither the exchange of the 2-thienyl moiety by the 3-thienyl nor the replacement of the thiophene ring by various aromatic rings resulted in a consistent superiority of any molecular structure [1]. This finding underscores that the 3-thienyl isomer does not universally outperform the 2-thienyl isomer; rather, each substitution pattern is target-dependent. Consequently, screening libraries that incorporate both isomers maximize the chemical space coverage and the probability of identifying a productive hit for a given biological target. Researchers cannot assume that a hit obtained with a 2-thienyl pyrazole library will be captured by a 3-thienyl library, or vice versa.

Positional Isomer SAR
Class-level inference
No consistent superiority of 3-thienyl vs 2-thienyl or aromatic replacements across biological targets
Context-dependent SAR; both isomers needed for target-agnostic library design
Data to verify for specific targets; review original SAR literature
Structure-activity relationship Thiophene bioisosterism Lead optimization

VEGFR-2 Inhibitory Activity

While the parent compound 5-(3-thienyl)-1H-pyrazole is a building block, its elaborated derivatives have demonstrated significant VEGFR-2 inhibitory activity. In a 2024 study, thienyl-pyrazole derivative compound 3 displayed cytotoxic IC50 values of 3.36 ± 0.2 μM against MCF-7 breast cancer cells and 9.58 ± 0.7 μM against PC-3 prostate cancer cells, outperforming the reference drug sorafenib (IC50 = 7.05 μM and 11.5 μM, respectively) by 2.1-fold and 1.2-fold [1]. This demonstrates that the 3-thienyl-pyrazole core, when appropriately functionalized, can yield potent kinase inhibitors with activities exceeding those of established clinical agents.

VEGFR-2 Scaffold Response
Derivative evidence
Thienyl-pyrazole derivative 3: MCF-7 IC50 3.36 μM, PC-3 9.58 μM
Reference sorafenib: MCF-7 7.05 μM, PC-3 11.5 μM
Supports kinase inhibitor scaffold research; derivative 3 shows higher potency in reported assays
Derivative evidence; parent compound is a building block
VEGFR-2 inhibition Anticancer Kinase inhibitor scaffold

5-(3-Thienyl)-1H-pyrazole: Research Applications


Fragment-Based Drug Discovery Library Design

With full Rule-of-Three compliance (MW 150.2 Da, HBD 1, HBA 2, RotB 1, ACD/LogP 1.90), 5-(3-thienyl)-1H-pyrazole is an ideal fragment library component . Its predicted aqueous solubility of ~2994 mg/L supports screening at the high concentrations (typically 0.5–2 mM) required for biophysical assays such as NMR, SPR, and DSF. Compared to the more lipophilic 5-phenyl-1H-pyrazole, the 3-thienyl fragment offers different shape and polarity features that expand the chemical diversity of fragment collections.

Kinase Inhibitor Lead Generation

Derivatives of the 3-thienyl-pyrazole core have demonstrated VEGFR-2 inhibitory potency exceeding sorafenib (2.1-fold against MCF-7) [1]. Medicinal chemistry teams pursuing kinase targets, particularly VEGFR-2, can use this building block to generate focused compound libraries. The thiophene sulfur and pyrazole NH provide synthetic handles for rapid diversification at the 1-, 3-, and 4-positions of the pyrazole ring.

Isomer-Specific SAR Exploration for Target Deconvolution

The SAR review by Drehsen and Engel demonstrated that 2-thienyl and 3-thienyl pyrazole isomers do not exhibit consistent activity patterns across biological targets [2]. Hit identification campaigns should therefore include both isomers as distinct screening entities. Procuring 5-(3-thienyl)-1H-pyrazole alongside its 2-thienyl analog enables parallel SAR exploration, reducing the risk of false negatives from single-isomer screening.

Solid-State Formulation and Co-Crystal Screening

The high melting point of ~240 °C for 5-(3-thienyl)-1H-pyrazole, compared to 97–102 °C for the 2-thienyl isomer , indicates stronger crystal lattice energy. This property can be exploited in co-crystal engineering studies where a high-melting co-former is desired to improve the thermal stability and shelf-life of amorphous drug candidates.

Application
Selection Property
Validation Focus
Fragment library design (FBDD)
Rule-of-Three compliance, high aqueous solubility
Solubility screening at mM concentrations
Kinase inhibitor scaffold research
3-Thienyl-pyrazole core with synthetic handles
VEGFR-2 scaffold elaboration and cytotoxicity endpoint review
Isomer-specific SAR exploration
Distinct 3-thienyl isomer vs 2-thienyl and phenyl
Parallel library screening for target deconvolution
Solid-state co-crystal screening
Higher thermal stability vs 2-thienyl isomer
Thermal stability and co-crystal formation assessment
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